![molecular formula C9H16N2 B12856583 1,4-Diethyl-3,5-dimethyl-1H-pyrazole](/img/structure/B12856583.png)
1,4-Diethyl-3,5-dimethyl-1H-pyrazole
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Overview
Description
1,4-Diethyl-3,5-dimethyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of ethyl groups at positions 1 and 4, and methyl groups at positions 3 and 5. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diethyl-3,5-dimethyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For instance, the reaction of diethyl hydrazine with 2,4-pentanedione under acidic conditions can yield the desired pyrazole .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclocondensation reactions. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,4-Diethyl-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or carbon atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Pyrazolone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
Biological Activities
The biological activities of 1,4-diethyl-3,5-dimethyl-1H-pyrazole have been explored in several studies:
- Antimicrobial Activity : Pyrazole derivatives have shown promising antimicrobial properties. For instance, compounds structurally related to this compound exhibited significant activity against various bacterial strains .
- Pharmacological Potential : The pyrazole moiety is known for its diverse pharmacological activities. Compounds within this class have been utilized in the development of anti-inflammatory agents, analgesics, and antipsychotics. For example, celecoxib is a well-known anti-inflammatory drug that contains a pyrazole structure .
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 1,4-Diethyl-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but often include modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-3,5-dimethyl-1H-pyrazole: Similar structure but lacks the ethyl groups.
1,4-Diethyl-3,5-dimethyl-1H-pyrazole: Similar structure but with different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both ethyl and methyl groups provides a distinct steric and electronic environment, making it a valuable compound for various applications .
Biological Activity
1,4-Diethyl-3,5-dimethyl-1H-pyrazole is a compound that belongs to the pyrazole class of heterocyclic compounds. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features two ethyl groups at the 1 and 4 positions and methyl groups at the 3 and 5 positions of the pyrazole ring. The unique substitution pattern contributes to its distinct physical and chemical properties, which may influence its biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. In vitro tests revealed that certain derivatives could inhibit bacterial growth effectively at concentrations comparable to standard antibiotics .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 25 µg/mL |
Similar Pyrazole Derivative | S. aureus | 15 µg/mL |
Phenylbutazone | Pseudomonas aeruginosa | 20 µg/mL |
Anti-inflammatory Activity
Pyrazoles are also recognized for their anti-inflammatory effects. A notable study demonstrated that derivatives of pyrazole can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds derived from pyrazole showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard anti-inflammatory drugs like dexamethasone .
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
Compound | Cytokine Target | Inhibition (%) at 10 µM |
---|---|---|
This compound | TNF-α | 75% |
Similar Pyrazole Derivative | IL-6 | 80% |
Dexamethasone | TNF-α | 76% |
Anticancer Activity
Emerging evidence suggests that pyrazole derivatives may possess anticancer properties. Certain studies have reported that these compounds can induce apoptosis in cancer cell lines through various mechanisms. For instance, specific derivatives have been shown to inhibit tumor growth in animal models by targeting cancer cell proliferation pathways .
Case Study: Anticancer Potential
A study investigated the effects of a series of pyrazole derivatives on human breast cancer cells (MCF-7). The results indicated that one derivative led to a significant reduction in cell viability (up to 70%) at concentrations of 50 µM over 48 hours. This suggests a potential role for pyrazoles in cancer therapy .
Properties
Molecular Formula |
C9H16N2 |
---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
1,4-diethyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C9H16N2/c1-5-9-7(3)10-11(6-2)8(9)4/h5-6H2,1-4H3 |
InChI Key |
TVBAQWVAMLCRIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C)CC)C |
Origin of Product |
United States |
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